1-Bromo-2-chloroethane

Toxicology Inhalation hazard Safety assessment

1-Bromo-2-chloroethane (BCE) uniquely pairs Br and Cl on ethane, enabling chemoselective reactions impossible with symmetrical dihaloethanes. The C-Br bond reacts first (Grignard, SN2), while C-Cl remains intact for later elaboration—key for spirocyclic and quinuclidine scaffolds. BCE's acute inhalation LC50 (~20,000 mg/m³) is >10× higher than 1,2-dibromoethane, with lower Ames genotoxicity, supporting safer-by-design synthesis. It eliminates dialkylated byproducts seen with 1,2-dichloroethane and enables tunable vinyl halide production. Order 98% purity BCE for superior selectivity.

Molecular Formula C2H4BrCl
Molecular Weight 143.41 g/mol
CAS No. 107-04-0
Cat. No. B052838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloroethane
CAS107-04-0
Synonyms1-Bromo-2-chloroethane;  1-Chloro-2-bromoethane;  2-Bromo-1-chloroethane;  2-Bromoethyl Chloride;  2-Chloroethyl bromide;  Ethylene chlorobromide;  NSC 60186;  β-Chloroethyl Bromide
Molecular FormulaC2H4BrCl
Molecular Weight143.41 g/mol
Structural Identifiers
SMILESC(CBr)Cl
InChIInChI=1S/C2H4BrCl/c3-1-2-4/h1-2H2
InChIKeyIBYHHJPAARCAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 70° F (NTP, 1992)
0.05 M
Soluble in ethanol, ethyl ether, chloroform.
0.69 g/100 g water @ 30 °C;  0.7 g/100 g water @ 80 °C
In water, 6,900 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chloroethane (CAS 107-04-0): A Bifunctional Haloalkane for Selective Synthesis


1-Bromo-2-chloroethane (BCE) is a bifunctional haloalkane, featuring both a bromine and a chlorine atom on an ethane backbone [1]. This asymmetric dihalide structure is the primary source of its utility as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its physicochemical properties, such as a boiling point of 107 °C and a density of 1.723 g/mL at 25 °C, position it uniquely between lighter dichloro and heavier dibromo analogs, impacting its use as a solvent, reactant, and for purification strategies [1].

Why 1-Bromo-2-chloroethane Cannot Be Replaced by Symmetrical Analogs


Attempts to substitute 1-bromo-2-chloroethane with symmetrical analogs like 1,2-dichloroethane or 1,2-dibromoethane often fail due to the loss of its chemoselective reactivity profile. The significant difference in leaving group ability between bromine and chlorine enables a controlled, stepwise bifunctionalization that is impossible with molecules containing two identical halogen atoms [1]. Furthermore, its distinct toxicological and genotoxicological profile, including a different acute inhalation toxicity compared to 1,2-dibromoethane, makes it a unique entity for risk assessment and regulatory purposes, where read-across from analog data is not scientifically justified [2].

Quantitative Evidence for 1-Bromo-2-chloroethane Differentiation from Analogs


Acute Inhalation Toxicity: 1-Bromo-2-chloroethane Shows Significantly Lower Lethality Than 1,2-Dibromoethane

In a comparison of acute inhalation lethality, 1-bromo-2-chloroethane exhibits a markedly higher LC50, indicating lower acute toxicity than its dibromo analog. The 30-minute LC50 for 1-bromo-2-chloroethane in an unspecified species was reported to be in the range of 15,000–25,000 mg/m³ [1]. In contrast, the LC50 for 1,2-dibromoethane in rats with a 9-hour exposure was approximately 1,500 mg/m³ [1]. This represents an order-of-magnitude difference in lethal concentration, highlighting a critical safety differentiation for industrial handling and risk assessment.

Toxicology Inhalation hazard Safety assessment

Genotoxicity Ranking: 1-Bromo-2-chloroethane is Less Potent Than 1,2-Dibromoethane in the Salmonella Mutagenicity Assay

A direct comparison of mutagenic potency in the standard Salmonella assay reveals a clear ranking among dihaloethanes. The observed order of mutagenicity was 1,2-dibromoethane = 1,5-dibromopentane > 1,2-dibromo-2-methylpropane ≥ 1-bromo-2-chloroethane > 1,1,2,2-tetrachloroethane [1]. This places 1-bromo-2-chloroethane in a lower potency tier than its 1,2-dibromo analog, a critical differentiator for early-stage compound safety profiling and regulatory hazard assessment.

Genotoxicity Mutagenicity Safety screening

Reaction Selectivity: 1-Bromo-2-chloroethane Enables a Unique Vinyl Halide Product Ratio in Catalytic Dehydrohalogenation

The catalytic dehydrohalogenation of 1-bromo-2-chloroethane on metal sulfate catalysts yields a characteristically small vinyl chloride/vinyl bromide product ratio that is distinct to solid acid catalysts and contrasts sharply with results from solid bases [1]. While the analog 1,2-dibromoethane would yield only vinyl bromide and 1,2-dichloroethane would yield only vinyl chloride under similar conditions, 1-bromo-2-chloroethane's ability to produce a tunable mixture is a unique synthetic lever. This differential selectivity is not achievable with symmetrical dihaloethanes.

Catalysis Dehydrohalogenation Vinyl halide synthesis

Chemoselective Grignard Formation: Magnesium Inserts Preferentially into the C-Br Bond of 1-Bromo-2-chloroethane

The formation of a Grignard reagent from 1-bromo-2-chloroethane proceeds with high selectivity for insertion into the carbon-bromine bond over the carbon-chlorine bond . This chemoselectivity is a direct consequence of the differential bond dissociation energies and is a fundamental advantage for synthetic planning. The symmetrical analogs, 1,2-dichloroethane and 1,2-dibromoethane, cannot offer this level of control, as they present two identical reactive sites, leading to complex mixtures of mono- and di-Grignard reagents.

Grignard reagent Chemoselectivity Organometallic synthesis

Thermal Stability Kinetics: Rate Coefficient for the Thermal Decomposition of 1-Bromo-2-chloroethane

The kinetics of the catalyzed thermal decomposition of 1-bromo-2-chloroethane at 307–358 °C have been characterized, yielding a rate coefficient expression: k₀.₅ = 9.3 × 10⁹ exp(–40,800/RT) mole⁻½ l.⁻½ sec⁻¹ [1]. The main products were vinyl chloride and hydrogen bromide, with vinyl bromide as a minor product. While a direct, identical-condition comparison with 1,2-dichloroethane is not available in this study, the activation energy of ~40.8 kcal/mol provides a quantitative benchmark for thermal hazard assessment. 1,2-Dichloroethane, under unimolecular shock-tube conditions, has a reported activation energy of 57.8 kcal/mol for HCl elimination, suggesting a fundamentally different and potentially more stable decomposition pathway [2].

Thermal stability Kinetics Process safety

Best Research and Industrial Application Scenarios for 1-Bromo-2-chloroethane


Synthesis of Unsymmetrical Vinyl Halide Monomers

Leveraging its unique ability to produce a tunable mixture of vinyl chloride and vinyl bromide upon dehydrohalogenation [1], 1-bromo-2-chloroethane is the precursor of choice for creating unsymmetrical vinyl halide building blocks. This is impossible with symmetrical 1,2-dihaloethanes and is critical for developing novel polymers with tailored properties.

Convergent Synthesis of Complex Pharmaceutical Intermediates

The chemoselective formation of a Grignard reagent at the C-Br bond while retaining the C-Cl bond for later functionalization [1] makes 1-bromo-2-chloroethane an indispensable bifunctional electrophile. It enables a convergent synthetic strategy where a molecular scaffold can be sequentially elaborated, a key advantage in the synthesis of spirocyclic compounds and quinuclidine derivatives as demonstrated for umeclidinium bromide precursors [2].

Safer-by-Design Chemical Processes Requiring a Dihaloethane Intermediate

For processes where a dihaloethane is required, selecting 1-bromo-2-chloroethane over 1,2-dibromoethane can be a safer-by-design choice. This is supported by its order-of-magnitude lower acute inhalation toxicity (LC50 15,000–25,000 vs. ~1,500 mg/m³) [1] and its lower ranking in the Salmonella mutagenicity assay [2], which can reduce process hazard classification and worker exposure risks.

Intermediate for Agrochemicals Requiring a Chloroethyl Handle

The compound's high reactivity and selectivity for nucleophilic substitution at the carbon bearing bromine allows for the precise installation of a chloroethyl group. This is a common structural motif in certain insecticides and fungicides, and the ability to perform this alkylation cleanly, without generating the di-alkylated byproducts typical of 1,2-dichloroethane, provides a significant yield and purity advantage [1].

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